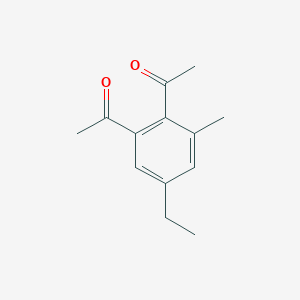
N''-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Another method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is advantageous due to its shorter reaction time and higher yields compared to conventional heating methods.
Industrial Production Methods
Industrial production of N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with different nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infections.
Industry: Used in the development of agrochemicals, dyes, and lubricants.
作用機序
The mechanism of action of N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell proliferation . It may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects.
類似化合物との比較
N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer activities.
5-Phenyl-1,3,4-thiadiazol-2-ylamine: Exhibits similar biological activities but with different potency and selectivity.
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide: Another derivative with potential therapeutic applications.
The uniqueness of N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
特性
CAS番号 |
110963-11-6 |
|---|---|
分子式 |
C9H9N5S |
分子量 |
219.27 g/mol |
IUPAC名 |
2-(5-phenyl-1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C9H9N5S/c10-8(11)12-9-14-13-7(15-9)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,14) |
InChIキー |
SNGXLQYGTYFGDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)

